molecular formula C10H7BrClF3O2 B14011371 Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B14011371
M. Wt: 331.51 g/mol
InChI Key: TYMJUDYSXKUZTI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7BrClF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and trifluoromethyl groups, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to convert the ester group to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate: Similar in structure but with different substituents.

    4-Bromo-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine but with an amine group instead of an ester.

    4-Bromobenzotrifluoride: Lacks the ester group and has a simpler structure.

Uniqueness

This compound is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C10H7BrClF3O2

Molecular Weight

331.51 g/mol

IUPAC Name

ethyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7BrClF3O2/c1-2-17-9(16)5-3-6(10(13,14)15)7(11)4-8(5)12/h3-4H,2H2,1H3

InChI Key

TYMJUDYSXKUZTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F

Origin of Product

United States

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